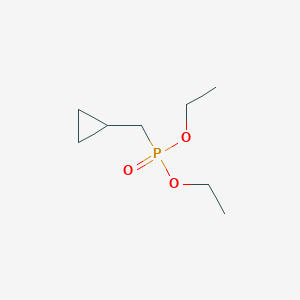

Diethyl (cyclopropylmethyl)phosphonate

Descripción general

Descripción

Diethyl (cyclopropylmethyl)phosphonate is a chemical compound with the molecular formula C8H17O3P . It is used as a reactant for the preparation of alkyldichlorophosphine via a chlorination reaction under mild conditions . The structural characteristics of this compound include intramolecular hydrogen binding via “banana” bonds between a hydrogen atom belonging to the phosphino group and the edge of the cyclopropyl ring .

Synthesis Analysis

The synthesis of phosphonates like Diethyl (cyclopropylmethyl)phosphonate typically relies on two different strategies: the action of trialkyl phosphite on an alkyl halide (Michaelis–Arbuzov reaction) or a metal-mediated coupling with dialkyl phosphite . A mild method for the modular preparation of phosphonylated derivatives, several of which exhibit interesting biological activities, is based on chemoselective activation with triflic anhydride .Molecular Structure Analysis

The molecular structure of Diethyl (cyclopropylmethyl)phosphonate is characterized by intramolecular hydrogen bonding via “banana” bonds between a hydrogen atom belonging to the phosphino group and the edge of the cyclopropyl ring .Chemical Reactions Analysis

Diethyl (cyclopropylmethyl)phosphonate is used as a reactant for the preparation of alkyldichlorophosphine via a chlorination reaction under mild conditions . The internal hydrogen bonding in diethyl carboxyphosphonate decreases P=O oxygen nucleophilicity, leading to decreased silyldealkylation reactivity under microwave conditions .Physical And Chemical Properties Analysis

Diethyl (cyclopropylmethyl)phosphonate has a boiling point of 60 °C at 0.125 mmHg . It has a density of 1.023 g/mL at 25 °C .Aplicaciones Científicas De Investigación

Anticancer Research

Diethyl cyclopropylmethyl phosphonate has shown potential in anticancer research. Aminated derivatives of this compound have been synthesized and evaluated for their activity against pancreatic cancer cells . The introduction of an amine group into the cyclopropyl framework has notably boosted activity against these cells .

Aminopeptidase Inhibition

This compound has been identified as an inhibitor of aminopeptidases . Aminopeptidases are enzymes that play a crucial role in protein digestion and other physiological processes, making phosphonates like Diethyl cyclopropylmethyl phosphonate valuable for therapeutic interventions.

Protein Tyrosine Phosphatase Blockage

Phosphonates, including Diethyl cyclopropylmethyl phosphonate, have been studied as blockers of protein tyrosine phosphatase . This enzyme is involved in the regulation of signal transduction pathways, and its inhibition can be significant in the treatment of various diseases.

Antibiotic and Antiviral Agents

The diverse utility of phosphonates extends to their use as antibiotic and antiviral agents . Their chemical structure allows them to interfere with biological pathways, making them effective in combating infections.

Imaging Chelating Agents

Phosphonates are also used as chelating agents in imaging . They can bind to metals, which is useful in diagnostic imaging to enhance the contrast of images.

Catalysts in Chemical Reactions

These compounds serve as catalysts in various chemical reactions . Their ability to influence reaction rates makes them indispensable in research and industrial applications.

Ion Exchange Materials

In the field of ion exchange materials, Diethyl cyclopropylmethyl phosphonate is used for its ability to exchange ions within a solution, which is beneficial in water treatment and purification processes .

Polymer Components

Lastly, phosphonates are components of polymers used in paints and adhesives . Their inclusion in polymer chains can improve the material properties, such as durability and adhesion.

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

Diethyl cyclopropylmethyl phosphonate, also known as Diethyl (cyclopropylmethyl)phosphonate or diethoxyphosphorylmethylcyclopropane, is a type of phosphonate. Phosphonates are known to mimic the phosphates and carboxylates of biological molecules, potentially inhibiting metabolic enzymes . .

Mode of Action

The compound features an intramolecular hydrogen binding via “banana” bonds between a hydrogen atom belonging to the phosphino group and the edge of the cyclopropyl ring . This structural characteristic may influence its interaction with its targets.

Biochemical Pathways

Phosphonates, including Diethyl cyclopropylmethyl phosphonate, are involved in various biochemical pathways. They are synthesized from phosphoenolpyruvate (PEP) to phosphonopyruvate (PnPy) catalyzed by PEP phosphomutase, a common reaction in the biosynthetic pathway . The downstream effects of these pathways are diverse, given the wide range of bioactive products that contain phosphonates .

Pharmacokinetics

The compound’s molecular weight (19219) and its physical properties such as boiling point and density may influence its pharmacokinetic profile.

Result of Action

Given its structural characteristics and the known properties of phosphonates, it may exhibit biological activities by inhibiting metabolic enzymes .

Propiedades

IUPAC Name |

diethoxyphosphorylmethylcyclopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17O3P/c1-3-10-12(9,11-4-2)7-8-5-6-8/h8H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEZHIFQWGROIOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC1CC1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584508 | |

| Record name | Diethyl (cyclopropylmethyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl (cyclopropylmethyl)phosphonate | |

CAS RN |

863975-37-5 | |

| Record name | Diethyl (cyclopropylmethyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tetrasodium;4-[10,15,20-tris(4-sulfonatophenyl)-21,24-dihydroporphyrin-5-yl]benzenesulfonate;dodecahydrate](/img/structure/B1603551.png)